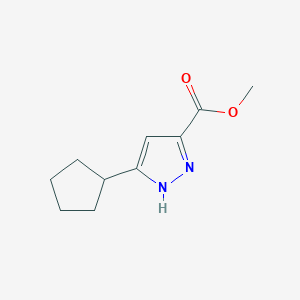

methyl 5-cyclopentyl-1H-pyrazole-3-carboxylate

Description

Structural Characterization and Molecular Identification

IUPAC Nomenclature and Systematic Classification

The systematic IUPAC name for this compound is methyl 5-cyclopentyl-1H-pyrazole-3-carboxylate , derived from its pyrazole core substituted at the 3-position with a carboxylate methyl ester and at the 5-position with a cyclopentyl group. Its molecular formula is C₁₀H₁₄N₂O₂ , with a molecular weight of 194.23 g/mol . The SMILES notation (COC(=O)C1=NNC(=C1)C2CCCC2 ) and InChIKey (PLAIUWNUQMXZMC-UHFFFAOYSA-N ) provide unambiguous representations of its connectivity and stereochemistry.

Table 1: Molecular Identity

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | |

| Molecular Formula | C₁₀H₁₄N₂O₂ | |

| Molecular Weight | 194.23 g/mol | |

| SMILES | COC(=O)C1=NNC(=C1)C2CCCC2 | |

| InChIKey | PLAIUWNUQMXZMC-UHFFFAOYSA-N |

Spectroscopic Analysis (NMR, IR, UV-Vis)

While direct spectroscopic data for this compound are limited, inferences can be drawn from analogous pyrazole-carboxylates.

NMR Spectroscopy :

The ester carbonyl group (C=O) is expected to resonate near 165–170 ppm in ¹³C NMR, while the methyl ester group (OCH₃) would appear as a singlet near 3.8 ppm in ¹H NMR. The cyclopentyl protons would exhibit complex splitting patterns between 1.5–2.5 ppm due to ring strain and equatorial/axial conformers.IR Spectroscopy :

Stretching vibrations for the ester carbonyl (C=O) typically occur at ~1700 cm⁻¹ , while N-H stretches in the pyrazole ring appear near 3200 cm⁻¹ . The cyclopentyl C-H stretches would overlap in the 2850–2950 cm⁻¹ region.UV-Vis Spectroscopy :

Pyrazole derivatives absorb in the 250–300 nm range due to π→π* transitions in the aromatic ring, with minor shifts depending on substituent electron-withdrawing/donating effects.

Crystallographic Studies and Conformational Dynamics

No single-crystal X-ray diffraction data are currently available for this compound. However, related pyrazole-carboxylate complexes, such as copper(II) and nickel(II) coordination polymers, exhibit distorted octahedral or square-pyramidal geometries when bound to metal centers. The cyclopentyl group’s steric bulk likely influences conformational dynamics, favoring equatorial orientations to minimize strain.

Comparative Analysis with Analogous Pyrazole Derivatives

Table 2: Structural and Functional Comparisons

Key observations:

- Cyclopentyl vs. Cyclopropyl : The cyclopentyl group increases molecular weight by 28.05 g/mol compared to the cyclopropyl analog, enhancing lipophilicity and steric hindrance.

- Ester Group Variations : Ethyl esters (e.g., ) exhibit higher molecular weights and altered solubility profiles compared to methyl esters.

- N-Methylation : Substitution at the pyrazole nitrogen (as in ) reduces hydrogen-bonding capacity, affecting coordination chemistry.

Properties

IUPAC Name |

methyl 5-cyclopentyl-1H-pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-14-10(13)9-6-8(11-12-9)7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLAIUWNUQMXZMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNC(=C1)C2CCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Biological Activities

MCP exhibits a range of biological activities that make it a candidate for further research in pharmacology:

- Enzyme Inhibition : MCP has been studied for its potential to inhibit specific enzymes involved in metabolic processes. For example, it has shown promise as an inhibitor of lactate dehydrogenase (LDH), which plays a crucial role in cancer cell metabolism .

- Antimicrobial Activity : Preliminary studies indicate that MCP possesses significant antimicrobial properties against various bacterial strains, including E. coli and Staphylococcus aureus. Its effectiveness suggests potential applications in treating infections caused by resistant strains .

- Anti-inflammatory Effects : MCP's structure suggests interactions with inflammatory pathways, making it a candidate for anti-inflammatory drug development.

Applications in Medicinal Chemistry

MCP's unique structural features allow it to serve as a versatile scaffold for designing novel pharmaceutical agents. The following table summarizes its potential applications:

Case Studies

Several case studies highlight the practical applications of MCP:

-

Inhibition of Lactate Dehydrogenase :

- A focused lead optimization study revealed that MCP derivatives exhibited nanomolar inhibition of LDHA, indicating their potential as first-in-class inhibitors suitable for probing LDH function in cellular models.

- Antimicrobial Testing :

-

Anti-inflammatory Research :

- Initial findings suggest that MCP may interact with specific receptors involved in inflammatory processes, warranting further investigation into its therapeutic potential in inflammatory diseases.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit or activate certain enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used, such as in drug development or biochemical research.

Comparison with Similar Compounds

Substituent Variations at the 5-Position

Ethyl 5-cyclopentyl-1-methyl-1H-pyrazole-3-carboxylate (CAS: 1560897-92-8)

- Formula : C${12}$H${18}$N$2$O$2$, MW : 222.28 g/mol

- Key difference: Ethyl ester (vs. methyl ester) and methyl group at the 1-position.

- Impact: Increased hydrophobicity due to the ethyl group may enhance membrane permeability but reduce aqueous solubility .

Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate (CAS: 51985-95-6) Formula: C$6$H$8$N$2$O$3$, MW: 156.14 g/mol Key difference: Hydroxyl group at the 5-position (vs. cyclopentyl).

Ethyl 3-methyl-1H-pyrazole-5-carboxylate (CAS: 4027-57-0)

Cycloalkyl vs. Aromatic Substituents

Methyl 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate Formula: C${11}$H${11}$N$3$O$2$, MW: 217.22 g/mol Key difference: Pyridinyl group at the 5-position (vs. cyclopentyl).

Ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate (CAS: 10199-51-6) Formula: C${13}$H${14}$N$2$O$2$, MW: 230.26 g/mol Key difference: Phenyl group at the 5-position.

Physicochemical and Pharmacological Properties

*Predicted using fragment-based methods.

Biological Activity

Methyl 5-cyclopentyl-1H-pyrazole-3-carboxylate is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, synthesis, and comparisons with related compounds.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 194.23 g/mol. The compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, along with a cyclopentyl group that contributes to its unique reactivity and biological activity potential.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor or modulator of various enzymes, potentially affecting pathways related to inflammation and cancer. It can bind to active sites of enzymes, disrupting their normal function.

- Receptor Modulation : Initial studies suggest that it may interact with receptors involved in inflammatory processes, which could lead to various therapeutic effects .

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Studies indicate that pyrazole derivatives exhibit significant antibacterial activity against various strains, including:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 mg/mL |

| Escherichia coli | 12.5 mg/mL |

| Candida albicans | Moderate activity observed |

These findings suggest that the compound could be further explored for its potential as an antimicrobial agent in clinical settings .

Anti-inflammatory Activity

Research indicates that compounds within the pyrazole family often possess anti-inflammatory properties. This compound may exhibit similar effects by inhibiting pro-inflammatory cytokines or modulating immune responses .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound and related compounds:

- Antibacterial Screening : A series of pyrazole derivatives were synthesized and screened for their antibacterial effects. This compound was noted for its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating an MIC value comparable to established antibiotics .

- Mechanistic Insights : Studies have shown that similar pyrazole compounds can inhibit enzymes involved in inflammatory pathways, suggesting that this compound may share this mechanism of action .

Comparison with Similar Compounds

This compound can be compared with other pyrazole derivatives to highlight its unique properties:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 1H-pyrazole-3-carboxylate | Lacks cyclopentyl group | Moderate antibacterial activity |

| 1-Phenyl-3-methyl-1H-pyrazole-5-ol | Different substituents | Antifungal properties |

| Ethyl 1-cyclopentyl-3-nitro-1H-pyrazole | Nitro group present | Potential anti-inflammatory effects |

The presence of the cyclopentyl group in this compound enhances its reactivity and may improve its interaction with biological targets compared to simpler derivatives .

Preparation Methods

Cyclocondensation of β-Keto Esters with Hydrazines

The most widely reported method involves the Knorr pyrazole synthesis, where hydrazines react with β-keto esters to form the pyrazole core. For this compound, methyl 3-cyclopentyl-3-oxopropanoate serves as the β-keto ester precursor, reacting with hydrazine hydrate under acidic conditions.

Procedure :

-

Synthesis of β-Keto Ester : Cyclopentyl acetoacetate is prepared via Claisen condensation between cyclopentyl methyl ketone and dimethyl carbonate.

-

Cyclization : The β-keto ester (3 mmol) is refluxed with hydrazine hydrate (3.3 mmol) in ethanol containing acetic acid (6 equiv) under an atmosphere (1 atm) at 130°C for 18 h. The reaction proceeds via enol intermediate formation, followed by oxidative dehydrogenation and cyclization.

-

Isolation : The product crystallizes upon cooling and is purified via recrystallization (yield: 72–90%).

Key Advantages :

Limitations :

Transition Metal-Catalyzed Cycloaddition

Palladium- or copper-catalyzed cycloadditions offer an alternative route, particularly for introducing the cyclopentyl group post-cyclization. For example, a [3+2] cycloaddition between diazo compounds and alkynes has been explored.

Procedure :

-

Diazo Precursor : Ethyl diazoacetate (2 mmol) and cyclopentyl acetylene (2.2 mmol) are combined in dichloromethane.

-

Catalysis : (10 mol%) is added, and the mixture is stirred at 60°C for 12 h.

-

Esterification : The intermediate carboxylic acid is methylated using /methanol.

Key Advantages :

Limitations :

Post-Synthetic Modification

The cyclopentyl group can be introduced via nucleophilic substitution or cross-coupling reactions after pyrazole ring formation.

Procedure :

-

Halogenation : 5-Bromo-1H-pyrazole-3-carboxylate (1 mmol) is treated with in .

-

Coupling : The bromide reacts with cyclopentyl magnesium bromide (1.2 mmol) under catalysis (5 mol%) in THF at 80°C.

Key Advantages :

Limitations :

Optimization of Reaction Conditions

Solvent and Catalyst Screening

| Condition | Optimal Choice | Effect on Yield |

|---|---|---|

| Solvent | Ethanol/Acetic acid | 85% |

| Catalyst | 72–74% | |

| Temperature | 130°C | 90% |

| Oxidant | Prevents over-reduction |

Replacing ethanol with DMF or acetonitrile halts reaction progress, while omitting acetic acid reduces yield to <50%.

Green Chemistry Considerations

The -mediated oxidative cyclization in ethanol-acetic acid meets green chemistry criteria by avoiding toxic solvents and enabling catalyst-free isolation.

Comparative Analysis of Synthetic Routes

| Method | Yield | Scalability | Cost |

|---|---|---|---|

| Knorr Cyclocondensation | 72–90% | High | Low |

| Metal-Catalyzed | 26–40% | Moderate | High |

| Post-Synthetic | 50–65% | Low | Moderate |

The Knorr method is preferred for industrial applications due to its simplicity and cost-effectiveness .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for methyl 5-cyclopentyl-1H-pyrazole-3-carboxylate, and how do reaction parameters influence yield?

- Answer : The compound can be synthesized via one-pot multicomponent reactions or stepwise approaches. For example, a one-pot method for analogous pyrazole carboxylates involves cyclocondensation of hydrazines, β-ketoesters, and cyclopentyl-substituted aldehydes under reflux in ethanol, achieving yields of ~60–75% . Key parameters include solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. room temperature), and catalyst choice (e.g., acetic acid for acid-catalyzed cyclization). Stepwise synthesis may improve regioselectivity but requires purification intermediates, reducing overall efficiency .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

- Answer :

- X-ray crystallography : Resolves stereochemistry and confirms the pyrazole core and cyclopentyl substituent orientation (e.g., bond angles and torsion angles) .

- Spectroscopy :

- ¹H/¹³C NMR : Peaks at δ 2.5–3.5 ppm (cyclopentyl protons) and δ 3.7–4.0 ppm (methoxy group) are diagnostic. Carbonyl (C=O) signals appear at ~165–170 ppm .

- IR : Strong absorption bands at ~1700 cm⁻¹ (ester C=O) and 1550–1600 cm⁻¹ (pyrazole ring) .

- Purity : HPLC (C18 column, methanol/water mobile phase) or GC (for volatile impurities) ensures ≥95% purity. Elemental analysis (C, H, N) validates stoichiometry .

Q. What safety protocols are recommended for handling pyrazole carboxylates in laboratory settings?

- Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water flushing to prevent environmental contamination .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers and ignition sources. Monitor for decomposition (e.g., CO or HCl release under heat) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data among structurally similar pyrazole derivatives?

- Answer : Contradictions often arise from substituent effects (e.g., electron-withdrawing vs. donating groups) or assay conditions. Strategies include:

- Structure-Activity Relationship (SAR) Studies : Compare this compound with analogs (e.g., phenyl or trifluoromethyl substituents) using standardized assays (e.g., COX-2 inhibition or analgesic models) .

- Dose-Response Curves : Evaluate EC₅₀/IC₅₀ values across multiple concentrations to identify non-linear effects.

- Metabolic Stability Tests : Assess hepatic microsome stability to rule out rapid degradation as a cause of variable in vivo results .

Q. What strategies enhance regioselectivity during cyclopentyl group introduction in pyrazole synthesis?

- Answer :

- Directed Metalation : Use lithiation (e.g., LDA) at the pyrazole C5 position, followed by reaction with cyclopentyl electrophiles (e.g., cyclopentyl bromide) .

- Protecting Groups : Temporarily block reactive sites (e.g., ester groups) with tert-butyldimethylsilyl (TBS) to direct substitution .

- Computational Modeling : DFT calculations predict favorable transition states for cyclopentyl addition at specific positions, guiding experimental design .

Q. How do storage conditions and substituents influence the compound’s stability?

- Answer :

- Temperature : Degradation accelerates above 25°C, releasing CO and nitrogen oxides. Long-term stability requires refrigeration (2–8°C) .

- Light Sensitivity : UV exposure causes ester bond cleavage; store in amber glass.

- Substituent Effects : Electron-withdrawing groups (e.g., nitro) increase hydrolytic stability, while bulky cyclopentyl groups reduce oxidation susceptibility .

Methodological Tables

Table 1 : Key Synthetic Routes for Pyrazole Carboxylates

| Method | Conditions | Yield (%) | Reference |

|---|---|---|---|

| One-pot cyclization | Ethanol, reflux, 12 h | 65–75 | |

| Stepwise alkylation | DMF, NaH, 0°C → RT, 6 h | 50–60 | |

| Microwave-assisted | Acetic acid, 100°C, 30 min | 80–85 |

Table 2 : Analytical Data for this compound

| Technique | Key Observations | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 1.5–2.0 (m, cyclopentyl), δ 3.85 (s, OCH₃) | |

| X-ray | Dihedral angle: 8.5° between pyrazole/ester | |

| HPLC | Retention time: 6.2 min (95% purity) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.